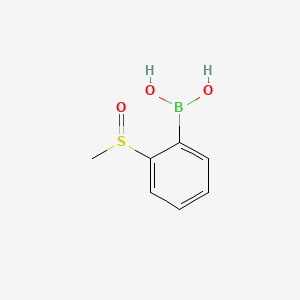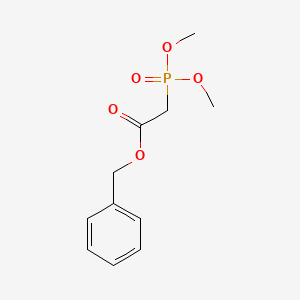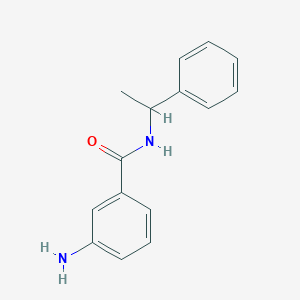
4-(1,3-Oxazol-5-yl)benzolsulfonylchlorid
Übersicht
Beschreibung
4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride is an organic compound commonly referred to as 4-OSC. It is a colorless, odorless, and slightly water-soluble solid. It is the most commonly used reagent in organic synthesis and is used in a variety of applications, including the synthesis of dyes, pharmaceuticals, and other compounds. 4-OSC is also used as a catalyst in the synthesis of polymers, and as a reagent for the synthesis of peptides and peptidomimetics.
Wissenschaftliche Forschungsanwendungen
Synthese von Antitumormitteln
Diese Verbindung wird bei der Synthese neuer Derivate verwendet, die eine Antitumoraktivität aufweisen. Zum Beispiel wurde sie bei der Herstellung von β-Carbolin-3-(4-benzyliden)-4H-oxazol-5-on-Derivaten verwendet, die eine effektive Wachstumshemmung und zytostatische Aktivität gegen verschiedene menschliche Krebszelllinien gezeigt haben, darunter Gliom, Ovarial-, Prostata- und Melanomkrebs .
Entwicklung von Antibakteriellen Mitteln
Die Sulfonylchloridgruppe in 4-(1,3-Oxazol-5-yl)benzolsulfonylchlorid ist reaktiv und kann zur Synthese von Benzolsulfonamid-Derivaten verwendet werden. Diese Derivate wurden auf ihre antibakteriellen Eigenschaften untersucht, was möglicherweise zu neuen Behandlungen für bakterielle Infektionen führt .
Chemische Synthese und Materialwissenschaft
Im Bereich der chemischen Synthese und Materialwissenschaft dient diese Verbindung als Baustein für verschiedene chemische Reaktionen. Sie ist besonders wertvoll aufgrund ihrer Sulfonylchloridgruppe, die eine vielseitige funktionelle Gruppe für weitere chemische Modifikationen darstellt .
Chromatographie und analytische Forschung
Aufgrund seiner einzigartigen Struktur kann this compound in der Chromatographie und analytischen Forschung als Standard- oder Referenzverbindung verwendet werden. Es hilft bei der Identifizierung und Quantifizierung ähnlicher Verbindungen in komplexen Gemischen .
Enzyminhibitionstudien
Der Oxazolring dieser Verbindung macht sie zu einem Kandidaten für Enzyminhibitionstudien. Forscher können sie verwenden, um ihre Interaktion mit verschiedenen Enzymen zu untersuchen, was zur Entwicklung neuer Medikamente führen könnte, die auf bestimmte Stoffwechselwege abzielen .
Pharmazeutische Forschung
Obwohl es nicht direkt als Pharmazeutikum verwendet wird, ist this compound in der pharmazeutischen Forschung wertvoll. Es kann verwendet werden, um Zwischenprodukte zu synthetisieren, die für die Entwicklung neuer Medikamente von entscheidender Bedeutung sind .
Organische Elektronik
Die molekulare Struktur der Verbindung deutet auf potenzielle Anwendungen in der organischen Elektronik hin. Ihr konjugiertes System und die elektronenziehende Sulfonylchloridgruppe könnten beim Design von organischen Halbleitern oder anderen elektronischen Materialien genutzt werden .
Experimentelle Forschungsanwendung
Schließlich wird this compound für experimentelle und Forschungszwecke angeboten, was seine Rolle in verschiedenen Laborstudien zeigt, die neue chemische Reaktionen und Eigenschaften erforschen .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride plays a significant role in biochemical reactions, primarily as a sulfonylating agent. It interacts with enzymes, proteins, and other biomolecules by forming covalent bonds with amino groups, hydroxyl groups, and thiol groups. This interaction can modify the activity of enzymes and proteins, making it a valuable tool in studying enzyme mechanisms and protein functions. For example, it can inhibit enzymes by sulfonylating active site residues, thereby preventing substrate binding and catalysis .
Cellular Effects
The effects of 4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride on cells are diverse and depend on the concentration and exposure time. At lower concentrations, it can act as a selective inhibitor of specific enzymes, affecting cell signaling pathways and gene expression. At higher concentrations, it may cause cytotoxicity by disrupting cellular metabolism and inducing oxidative stress. This compound has been shown to influence cell proliferation, apoptosis, and differentiation in various cell types .
Molecular Mechanism
At the molecular level, 4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride exerts its effects through covalent modification of biomolecules. It binds to nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This compound can also affect gene expression by modifying transcription factors or other regulatory proteins. The sulfonylation of specific residues can alter protein conformation and function, thereby influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride can change over time due to its stability and degradation. This compound is relatively stable under dry conditions but can hydrolyze in the presence of moisture, leading to the formation of sulfonic acid derivatives. Long-term exposure to this compound can result in cumulative effects on cellular function, including changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride in animal models vary with dosage. At low doses, it may selectively inhibit specific enzymes without causing significant toxicity. At higher doses, it can induce toxic effects, including liver and kidney damage, due to its reactivity and potential to form covalent bonds with cellular macromolecules. Threshold effects and dose-dependent toxicity should be carefully evaluated in preclinical studies .
Metabolic Pathways
4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels. This compound may also be metabolized by cellular enzymes, resulting in the formation of sulfonic acid derivatives and other metabolites .
Transport and Distribution
Within cells and tissues, 4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The distribution of this compound within cells can influence its biological activity and potential toxicity .
Subcellular Localization
The subcellular localization of 4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride is determined by its chemical properties and interactions with cellular components. It can be targeted to specific compartments or organelles through post-translational modifications or binding to targeting signals. The localization of this compound can affect its activity and function, influencing cellular processes such as signal transduction and metabolism .
Eigenschaften
IUPAC Name |
4-(1,3-oxazol-5-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3S/c10-15(12,13)8-3-1-7(2-4-8)9-5-11-6-14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGUTLAPXWBIMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CO2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380059 | |
| Record name | 4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
337508-66-4 | |
| Record name | 4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,3-Oxazol-5-yl)benzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B1272686.png)






